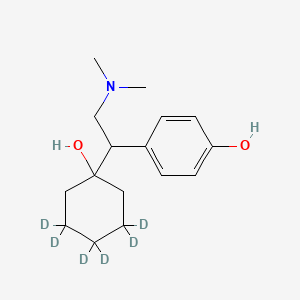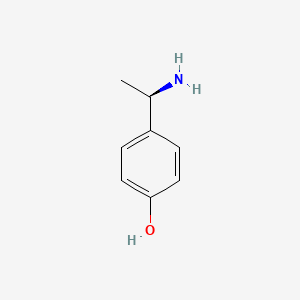
Steviol Acyl Glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Steviol Acyl Glucuronide is a metabolite of Steviol . It is the only excretion product found in human urine after the oral intake of Stevioside , a natural sweetening agent. Steviol glycosides are a group of highly sweet diterpene glycosides isolated from the Paraguayan shrub Stevia rebaudiana .
Synthesis Analysis
The synthesis of steviol glycosides involves a series of glycosylation reactions via UGTs that occur in the cytoplasm . The glycosylation of steviol starts from C13, and then the C19 carboxyl group can be glycosylated . The expression of different glycosyltransferases in microbes is key to the synthesis of various steviol glycosides by engineered microorganisms .
Chemical Reactions Analysis
Steviol glycosides undergo a cascade of spontaneous chemical reactions including acyl migration, anomerisation, and hydrolysis to produce seven further positional anomers . The rates at which these reactions proceed have been shown to be dependent on the structure of the particular acyl glucuronide .
Physical And Chemical Properties Analysis
Steviol glycosides exhibit a superior sweetener proficiency to that of sucrose and are noncaloric, noncariogenic, and nonfermentative . They are thermostable even at higher temperatures making them suitable for use in cooked foods .
Safety And Hazards
Steviol and its glycosides have been largely evaluated with a set of in vitro and in vivo assays, covering aspects of acute toxicity, chronic toxicity, fertility, teratogenicity . They are non-toxic and have been found to exert hypotensive, cardiotonic, anti-diabetic, anti-inflammatory, antioxidant, anticancer, and antidiarrheal activity .
Zukünftige Richtungen
With the pursuit of natural non-calorie sweeteners, steviol glycosides have become one of the most popular natural sweeteners in the market . In the future, stevia is probably going to play a significant role in the supply of high strength sweeteners for the expanding natural food market . Further clinical research is needed to understand underlying mechanisms of action, therapeutic indexes, and pharmacological applications .
Eigenschaften
CAS-Nummer |
885044-59-7 |
|---|---|
Produktname |
Steviol Acyl Glucuronide |
Molekularformel |
C₂₆H₃₈O₉ |
Molekulargewicht |
494.57 |
Synonyme |
β-D-Glucopyranuronic Acid 1-[(4α)-13-Hydroxykaur-16-en-18-oate] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



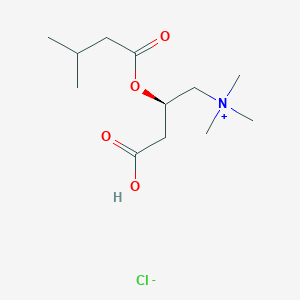
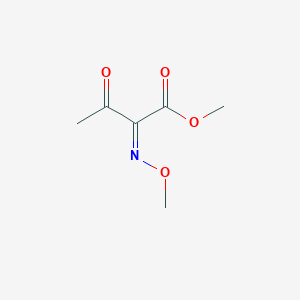
![3-PHENOXAZONE 7-[beta-D-GLUCURONIDE] SODIUM SALT](/img/structure/B1147547.png)
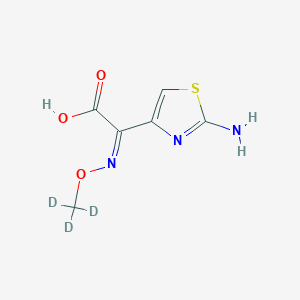
![N-[6-[(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c][1]benzopyran-3-yl]hex-4-ynyl]methanesulfonamide](/img/structure/B1147557.png)
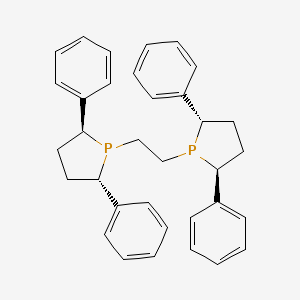
![(4S,4aR,7S,7aR,12bS)-9-(trideuteriomethoxy)-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B1147560.png)
